molecular formula C7H5F4NO2S B13424890 1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide CAS No. 23384-01-2

1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide

Cat. No.: B13424890
CAS No.: 23384-01-2
M. Wt: 243.18 g/mol
InChI Key: AAYLSDIKTKMOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide is a fluorinated sulfonamide compound It is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide typically involves the reaction of trifluoromethanesulfonyl chloride with 3-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can be displaced by nucleophiles such as amines and thiols.

    Electrophilic aromatic substitution: The fluorophenyl ring can undergo reactions with electrophiles, leading to substitution at the ortho or para positions relative to the fluorine atom.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Amines, thiols, and alkoxides.

    Electrophiles: Halogens, nitro groups, and sulfonyl chlorides.

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative, while electrophilic aromatic substitution could introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide exerts its effects depends on the specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The trifluoromethyl and fluorophenyl groups can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide is unique due to the presence of both trifluoromethyl and fluorophenyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications. Its ability to participate in both nucleophilic and electrophilic reactions, as well as its potential use in medicinal chemistry and materials science, sets it apart from other similar compounds .

Properties

IUPAC Name

1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO2S/c8-5-2-1-3-6(4-5)12-15(13,14)7(9,10)11/h1-4,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYLSDIKTKMOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879042
Record name M-FLUORO CF3-METHANESULFONANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23384-01-2
Record name M-FLUORO CF3-METHANESULFONANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.